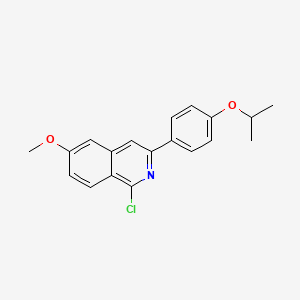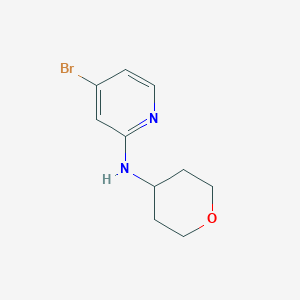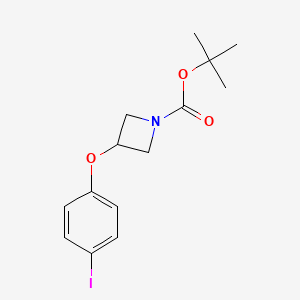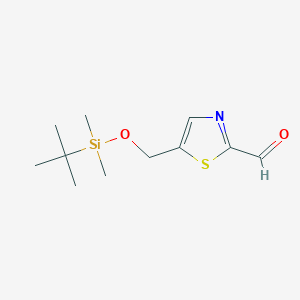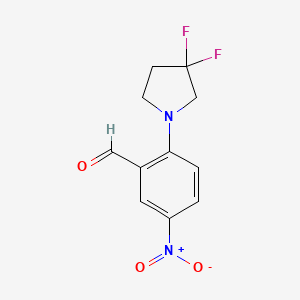
Allyl-(6-chloro-4-iodopyridin-2-yl)-amine
Overview
Description
“4-(6-chloro-4-iodopyridin-2-yl)morpholine” is a chemical compound with the CAS Number: 1276110-16-7 . It has a molecular weight of 324.55 and its molecular formula is C9H10ClIN2O . It is usually stored at 4°C and is in powder form .
Molecular Structure Analysis
The InChI Code for “4-(6-chloro-4-iodopyridin-2-yl)morpholine” is 1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
“4-(6-chloro-4-iodopyridin-2-yl)morpholine” is a powder that is stored at 4°C . Its molecular weight is 324.55 .Scientific Research Applications
Asymmetric Allylic Amination Reactions
- Asymmetric synthesis of allylic amines, like Allyl-(6-chloro-4-iodopyridin-2-yl)-amine, is a significant area in modern synthetic organic chemistry. This is due to the functional group's utility in various synthetic intermediates and bioactive agents. Recent developments in this field focus on methods for stereocontrolled construction of allylic amines, providing diverse strategies for installing this functionality (Grange, Clizbe, & Evans, 2016).
Metal-Catalyzed Allylic Substitution Reactions
- Transition metal catalyzed allylic amination represents a versatile cross-coupling method for the asymmetric construction of stereogenic C-N bonds. The use of aza-ylides derived from 1-aminopyridinium iodide in rhodium-catalyzed allylic amination has been demonstrated. This research illustrates the nucleophilicity of the aza-ylide and its potential as a commercially available ammonia equivalent (Evans & Clizbe, 2009).
Catalytic Amphiphilic Allylation
- The reaction of activated alkenes with allyl compounds in the presence of a palladium catalyst, leading to the production of bis-allylated amines, is another area of research. This method has been applied to synthesize medium-sized carbocycles, showing the compound's utility in complex organic syntheses (Nakamura, Aoyagi, Shim, & Yamamoto, 2001).
Structural Studies in Solution and Solid State
- Studies on the structure of N-allyl derivatives in solution and the solid state, including N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine, have been conducted using NMR spectroscopy and X-ray crystallography. These studies provide insights into the tautomeric forms and structural properties of these compounds (Strzemecka, Maciejewska, & Urbańczyk-Lipkowska, 2003).
Safety and Hazards
properties
IUPAC Name |
6-chloro-4-iodo-N-prop-2-enylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2/c1-2-3-11-8-5-6(10)4-7(9)12-8/h2,4-5H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLPKMSQTYXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl-(6-chloro-4-iodopyridin-2-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



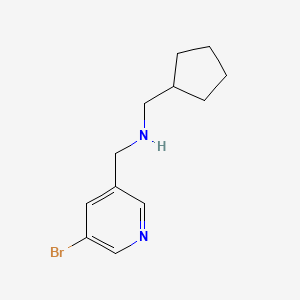
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)

